molecular formula C6H14OS B14694032 2-Methyl-2-[(methylsulfanyl)methoxy]propane CAS No. 33657-48-6

2-Methyl-2-[(methylsulfanyl)methoxy]propane

Cat. No.: B14694032
CAS No.: 33657-48-6
M. Wt: 134.24 g/mol
InChI Key: NWJSEMAXCSSRTP-UHFFFAOYSA-N
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Description

t-Butyl methylthiomethyl ether: is an organic compound that belongs to the class of ethers. It is characterized by the presence of a t-butyl group, a methyl group, and a thiomethyl group attached to an oxygen atom. This compound is often used as a protecting group in organic synthesis due to its stability under various reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of t-butyl methylthiomethyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For t-butyl methylthiomethyl ether, the reaction typically involves the use of t-butoxide ion and methylthiomethyl chloride under basic conditions .

Industrial Production Methods: Industrial production of t-butyl methylthiomethyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: t-Butyl methylthiomethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: t-Butyl methylthiomethyl ether is widely used as a protecting group for alcohols and amines in organic synthesis. It provides stability to the functional groups during various reaction conditions and can be easily removed under mild conditions .

Biology and Medicine: In biological research, t-butyl methylthiomethyl ether is used to protect sensitive functional groups in biomolecules during synthesis and modification processes. Its stability and ease of removal make it a valuable tool in the synthesis of complex biomolecules .

Industry: In the industrial sector, t-butyl methylthiomethyl ether is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during large-scale synthesis .

Mechanism of Action

The mechanism of action of t-butyl methylthiomethyl ether involves the protection of functional groups through the formation of stable ether bonds. The t-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. The thiomethyl group enhances the stability of the ether bond, making it resistant to various reaction conditions. The removal of the protecting group is typically achieved through acidic cleavage, where the ether bond is protonated and subsequently cleaved to release the protected functional group .

Comparison with Similar Compounds

Uniqueness: t-Butyl methylthiomethyl ether is unique due to the presence of both the t-butyl and thiomethyl groups. This combination provides enhanced stability and protection to functional groups during synthesis. The t-butyl group offers steric hindrance, while the thiomethyl group contributes to the overall stability of the ether bond .

Properties

IUPAC Name

2-methyl-2-(methylsulfanylmethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-6(2,3)7-5-8-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJSEMAXCSSRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728289
Record name 2-Methyl-2-[(methylsulfanyl)methoxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33657-48-6
Record name 2-Methyl-2-[(methylsulfanyl)methoxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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